1-benzyl-1H-tetrazol-5-amine
Overview
Description
1-Benzyl-1H-tetrazol-5-amine is a derivative of tetrazole, a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. Tetrazoles and their derivatives are known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique structural and electronic properties .
Mechanism of Action
Target of Action
1-Benzyl-1H-tetrazol-5-amine is a synthetic compound that has been studied for its potential biological activities Tetrazole derivatives have been known to interact with various human proteins .
Mode of Action
They can form both aliphatic and aromatic heterocyclic compounds . The presence of free N-H in tetrazoles contributes to their acidic nature, which can stabilize the negative charge by delocalization .
Biochemical Pathways
Tetrazoles and their derivatives are known to play a significant role in medicinal and pharmaceutical applications . They are often used in the synthesis of various biologically active compounds .
Pharmacokinetics
Tetrazolate anions, which are similar to this compound, are known to be more soluble in lipids than carboxylic acids, allowing them to penetrate more easily through cell membranes .
Result of Action
Tetrazoles and their derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
It’s known that tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also decompose and emit toxic nitrogen fumes when heated .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-tetrazol-5-amine, like other tetrazoles, is known to play a significant role in biochemical reactions It can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
Tetrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
1-Benzyl-1H-tetrazol-5-amine can be synthesized through various methods. One common synthetic route involves the reaction of benzyl isothiocyanate with sodium azide in the presence of water, yielding 1-benzyl-1H-tetrazole-5-thiol, which can then be converted to this compound . Another method involves the reaction of benzylamine with triethyl orthoformate and sodium azide under catalysis by ytterbium triflate . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing the use of toxic reagents and solvents .
Chemical Reactions Analysis
1-Benzyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides
Scientific Research Applications
1-Benzyl-1H-tetrazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex tetrazole derivatives.
Comparison with Similar Compounds
1-Benzyl-1H-tetrazol-5-amine can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Known for its high acidic nature due to resonance stabilization.
Losartan: A pharmaceutical agent containing a 5-aryl-1H-tetrazole moiety, used as an antihypertensive drug.
Bis(1H-tetrazol-5-yl)amine: Used in the defense industry as a high nitrogen composite propellant. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-benzyltetrazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-8-10-11-12-13(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGBUAWMFFPBOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902984 | |
Record name | NoName_3562 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50902984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31694-90-3 | |
Record name | 1-benzyl-1H-1,2,3,4-tetrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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